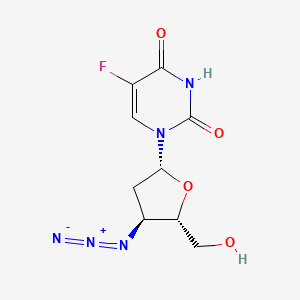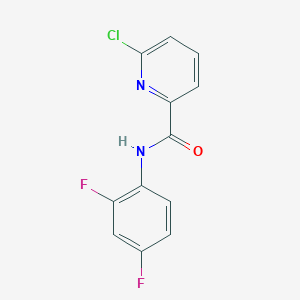
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene is a chemical compound with the molecular formula C9H5ClF2O It is a derivative of chromane, a bicyclic organic compound, and is characterized by the presence of chlorine and fluorine atoms at specific positions on the chromane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene typically involves the use of starting materials such as 5,7-difluorochroman-4-one. One common method involves the asymmetric reduction of 5,7-difluorochroman-4-one in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This reaction is carried out under mild conditions, often at a controlled temperature of around 30°C, and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainability and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different chemical and physical properties.
Applications De Recherche Scientifique
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene include:
- 5,7-Difluorochroman-4-one
- 4-Chloro-7-azaindole-3-carbaldehyde
- 5-Chloro-7-azaindole-3-carbaldehyde
Uniqueness
This compound is unique due to the specific positioning of chlorine and fluorine atoms on the chromane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H7ClF2O |
|---|---|
Poids moléculaire |
204.60 g/mol |
Nom IUPAC |
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H7ClF2O/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h3-4,6H,1-2H2 |
Clé InChI |
VZVCSAWPGVPTFF-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1Cl)C(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8680973.png)

![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)




![(6S)-4-hydroxy-6-methyl-5,7a-dihydro-6H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B8681034.png)

![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]formamide](/img/structure/B8681042.png)



![(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B8681073.png)
